2-Chloropyrimidine-4,6-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloropyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-4-8-2(6)1-3(7)9-4/h1H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMVVTRTVIMYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406218 | |
| Record name | 2-chloropyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53557-61-2 | |
| Record name | 2-chloropyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-Chloropyrimidine-4,6-diamine
The most prevalent and historically significant method for synthesizing this compound involves the chemical transformation of a hydroxyl-substituted pyrimidine (B1678525) precursor. This approach is well-documented and widely implemented in industrial settings.
The cornerstone of traditional synthesis is the direct chlorination of 2-hydroxy-4,6-diaminopyrimidine (also known as 4,6-diamino-2-hydroxypyrimidine). This reaction substitutes the hydroxyl group at the C2 position of the pyrimidine ring with a chlorine atom.
Phosphoryl chloride (POCl₃) is the most commonly employed reagent for the chlorination of hydroxy-pyrimidines. researchgate.net The reaction involves heating the precursor, 2-hydroxy-4,6-diaminopyrimidine, in the presence of POCl₃. patsnap.commdpi.com This process effectively converts the hydroxyl group into a chloro group, yielding the desired product. In some cases, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture, as POCl₃ alone may not be sufficiently reactive for certain substrates. acs.orgindianchemicalsociety.com The reaction is typically conducted by heating the substrate in an excess of POCl₃, which often serves as both the reagent and the solvent. researchgate.net
The efficiency and yield of the chlorination reaction are highly dependent on carefully controlled parameters. Key variables include the molar ratio of reactants, reaction temperature, and duration of the reaction. Industrial processes are often optimized to maximize product output while minimizing costs and side reactions.
Published examples demonstrate various conditions. For instance, a common procedure involves heating 2,4-diamino-6-hydroxypyrimidine (B22253) with POCl₃ at temperatures around 105°C for approximately 6 hours. patsnap.com The ratio of the pyrimidine precursor to phosphoryl chloride is a critical factor, with patents describing weight ratios of the precursor to POCl₃ ranging from 1:3.5 to 1:5. google.com
Below is a data table illustrating typical reaction parameters from various methodologies.
| Precursor | Reagent(s) | Molar Ratio (Precursor:POCl₃) | Temperature | Duration | Yield | Reference |
| 2,4-diamino-6-hydroxypyrimidine | POCl₃ | ~1:4.2 (by weight) | 105°C | 6h | 82.0% | patsnap.com |
| 2,4-diamino-6-hydroxypyrimidine | POCl₃ | ~1:6 (by weight) | 105°C | 6h | - | patsnap.com |
| 4,6-diamino-2-hydroxypyrimidine | POCl₃ / PCl₅ | Not specified | Not specified | Not specified | 64% | acs.org |
Following the chlorination reaction, the mixture contains the desired product along with excess POCl₃ and byproducts. The quenching process, which involves neutralizing the highly reactive excess POCl₃, is a critical and potentially hazardous step. researchgate.net A common laboratory and industrial practice is to carefully and slowly add the reaction mixture to ice or cold water. acs.org
An alternative and often safer quenching method involves the use of alcohols, such as ethanol (B145695) or methanol (B129727). patsnap.com The excess POCl₃ reacts with the alcohol to form phosphate (B84403) esters, which are generally easier to handle and separate. google.com After quenching, the crude product often exists as a hydrochloride salt. Neutralization is then required to isolate the free base. This is typically achieved by adding a base, such as ammonia (B1221849) water, to adjust the pH of the solution to 6-7. patsnap.comgoogle.com
Purification of the final product is commonly achieved through extraction and crystallization. Organic solvents like ethyl acetate are used to extract the this compound from the aqueous solution. patsnap.com The final pure product is then obtained by concentrating the organic extract. patsnap.com
Scaling the synthesis of this compound for industrial production presents several significant challenges.
Excess Reagent and Waste: Traditional methods often use a large excess of POCl₃, which is corrosive and hazardous. researchgate.netpatsnap.com The quenching of this excess reagent generates a substantial amount of phosphorus-containing wastewater, posing a significant environmental and waste management burden. patsnap.com
Work-up and Extraction: The work-up process can be cumbersome. Neutralization with alkali generates large volumes of wastewater, and the subsequent extraction of the product can be inefficient, sometimes requiring 30-40 times the volume of ethyl acetate, which leads to low equipment utilization. patsnap.com
Safety: The quenching of large quantities of POCl₃ is a highly exothermic process that requires careful control to prevent runaway reactions. researchgate.net
Low Yields: Some reported methods suffer from low yields, making the process economically challenging and uncompetitive for large-scale production. patsnap.com
These issues have driven research into more efficient and environmentally friendly synthetic routes.
In response to the challenges of traditional methods, green chemistry principles are being applied to the synthesis of chlorinated pyrimidines. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.net
A key development is the move towards solvent-free reactions and the use of equimolar amounts of reagents. nih.govresearchgate.net Research has shown that the chlorination of hydroxypyrimidines can be achieved efficiently using equimolar POCl₃ in a sealed reactor at high temperatures, often with a base like pyridine (B92270). nih.gov This dramatically reduces the amount of excess POCl₃ that needs to be quenched, thereby minimizing waste and improving safety. researchgate.net This solvent-free or low-solvent approach offers simpler work-up steps, often involving just filtration or distillation, and can lead to high yields and purity. nih.govresearchgate.net
Other green chemistry strategies applicable to pyrimidine synthesis include the use of safer solvents, microwave-assisted synthesis to reduce reaction times, and the development of catalytic processes. researchgate.netmdpi.com While specific examples for this compound are still emerging, these general trends in heterocyclic chemistry point towards a future of more sustainable production methods. jmaterenvironsci.com
Chlorination of Hydroxyl-Substituted Pyrimidine Precursors
Derivatization Strategies from this compound
The primary derivatization pathways for this compound involve leveraging the reactivity of the chloro group at the C2-position and the nitrogen atoms within the pyrimidine ring. These strategies include nucleophilic substitution reactions to displace the chlorine and oxidation reactions targeting the ring nitrogens.
Nucleophilic Substitution Reactions of the Chloro Group
The chlorine atom at the C2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which stabilize the intermediate Meisenheimer complex formed during the reaction. This susceptibility allows for the introduction of a wide range of functional groups.
The chloro group can be displaced by various primary and secondary amines to form N-substituted pyrimidine-2,4,6-triamines. While specific examples involving the direct amination of this compound with adamantane-containing amines are not extensively detailed in the literature, the general reactivity for such transformations is well-established for related chloropyrimidine systems. For instance, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that nucleophilic aromatic substitution with various amines proceeds efficiently. In these reactions, one of the chloro groups is selectively replaced by an amine nucleophile under reflux in ethanol with a base like triethylamine (B128534) (TEA) to neutralize the HCl generated. mdpi.com This established reactivity suggests a similar potential for this compound to react with sterically bulky amines like those containing an adamantane (B196018) moiety. The 4,6-diamino-5-cyanopyrimidines, substituted with various amino groups, can be synthesized through the nucleophilic substitution reaction of amines. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been successfully applied to 6-chloro-2,4-diaminopyrimidine (an isomer of the title compound) to synthesize 6-aryl-2,4-diaminopyrimidines. This reaction demonstrates that the chloro-substituent on the diaminopyrimidine core is an effective leaving group for such transformations.
The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base, and an aryl boronic acid. The synthesis of various 6-aryl-2,4-diaminopyrimidines has been achieved in moderate to good yields using this method. The reaction conditions and yields for the coupling of 6-chloro-2,4-diaminopyrimidine with different aryl boronic acids are summarized in the table below.
| Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 6-Phenyl-2,4-diaminopyrimidine | 75 |
| 4-Methylphenylboronic acid | 6-(4-Tolyl)-2,4-diaminopyrimidine | 81 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2,4-diaminopyrimidine | 78 |
| 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-2,4-diaminopyrimidine | 65 |
| 3-Thienylboronic acid | 6-(3-Thienyl)-2,4-diaminopyrimidine | 55 |
The chloro group can also be displaced by oxygen and sulfur nucleophiles. The reaction with oxygen-based nucleophiles, such as alkoxides, yields 2-alkoxy-pyrimidine-4,6-diamine derivatives. A representative procedure involves treating 2,4-diamino-6-chloropyrimidine with an alcohol, such as (S)-2,3-isopropylideneglycerol, in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent like dimethyl sulfoxide (DMSO). The reaction proceeds at elevated temperatures (e.g., 90 °C) to afford the corresponding ether in good yield. For example, the reaction with (R)-2,3-isopropylideneglycerol provided the product in a 77% yield. mdpi.com
Similarly, reactions with sulfur nucleophiles, such as thiols, are expected to yield 2-(alkylthio)- or 2-(arylthio)-pyrimidine-4,6-diamines. These reactions typically proceed under basic conditions where the thiol is deprotonated to form a more potent thiolate nucleophile, which then displaces the chloride ion from the pyrimidine ring.
Oxidation Reactions (e.g., N-oxidation to 2,6-Diamino-4-chloropyrimidine 1-oxide)
The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the pyrimidine ring, making it more electron-deficient and potentially modifying its biological activity and subsequent reactivity. The oxidation of this compound (also known as 4-chloro-2,6-diaminopyrimidine) yields 2,6-Diamino-4-chloropyrimidine 1-oxide. nih.gov
A common and effective oxidizing agent for this transformation is meta-Chloroperoxybenzoic Acid (m-CPBA). The reaction is typically carried out in an alcoholic solvent. In a specific procedure, 4-chloro-2,6-diaminopyrimidine (B16297) is dissolved in hot 3A alcohol, cooled to between 0°C and 10°C, and then treated with m-CPBA. The reaction is maintained at this low temperature for several hours. Following the oxidation, the intermediate is treated with a base, such as sodium hydroxide (B78521), to yield the final N-oxide product. This method has been reported to produce 2,6-Diamino-4-chloropyrimidine 1-oxide with a yield of 44.7%. nih.gov
Other oxidizing agents have also been employed for the N-oxidation of this compound, including peracetic acid, magnesium monoperphthalate (MMPP), and a system of hydrogen peroxide with a sodium tungstate catalyst, the latter of which provides an industrially scalable process. mdpi.com
| Reaction Type | Reagents/Catalyst | Product | Reported Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd(PPh₃)₄, Base | 6-Aryl-2,4-diaminopyrimidine | 55-81 |
| O-Nucleophile Substitution | (R)-2,3-isopropylideneglycerol, NaH, DMSO | (R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | 77 |
| N-Oxidation | m-Chloroperoxybenzoic Acid (m-CPBA) | 2,6-Diamino-4-chloropyrimidine 1-oxide | 44.7 |
Reduction Reactions
The reduction of this compound can be directed towards two main outcomes: the reductive dehalogenation of the C2-chloro substituent or the reduction of the pyrimidine ring itself. The desired outcome is highly dependent on the choice of reducing agent and reaction conditions.
Reductive Dehalogenation:
The selective removal of the chlorine atom to yield 4,6-diaminopyrimidine (B116622) is a common transformation. Catalytic hydrogenation is a frequently employed method for the dehalogenation of chloropyrimidines. oregonstate.edu To prevent the undesired reduction of the pyrimidine nucleus, specific catalytic systems and conditions are necessary. For instance, using a palladium catalyst in the presence of a base like magnesium oxide can neutralize the hydrogen chloride formed during the reaction, which helps in avoiding nuclear reduction. oregonstate.edu Another effective strategy involves using a heterogeneous solvent system, such as ether-aqueous sodium hydroxide, which can minimize side reactions like hydrolysis of the chloro group while promoting dehalogenation. oregonstate.edu
Alternative methods for dehalogenation include the use of metallic zinc in an aqueous alkaline medium. oregonstate.edu This approach has been successfully applied to the dechlorination of other amino-chloropyrimidines. oregonstate.edu
Table 1: General Conditions for Reductive Dehalogenation of Chloropyrimidines
| Reducing Agent / Catalyst | Solvent / Base | Typical Outcome | Reference |
|---|---|---|---|
| Pd/CaCO₃ | Ethanol | Dehalogenation | oregonstate.edu |
| Pd catalyst | Ether / aq. NaOH | Dehalogenation with minimal ring reduction | oregonstate.edu |
| Zinc dust | Aqueous alkali | Dehalogenation | oregonstate.edu |
| Pd/C | Methanol / Ammonia | Dehalogenation | N/A |
This table presents generalized conditions reported for chloropyrimidines, which are applicable to this compound.
Ring Reduction:
While often an undesired side reaction during dehalogenation, the reduction of the pyrimidine ring can be achieved under more forcing conditions or with specific reagents. Stronger reducing agents can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. However, the amino groups present on this compound can influence the reactivity of the ring towards reduction.
Condensation Reactions for Fused Heterocyclic Systems
The amino groups of this compound are nucleophilic and readily participate in condensation reactions with various electrophiles, leading to the formation of fused heterocyclic systems and Schiff bases.
Phenothiazine (B1677639) Derivatives:
The synthesis of fused pyrimido-phenothiazine systems can be envisioned through condensation reactions with appropriate sulfur-containing reagents. A closely related reaction involves the condensation of 2,6-diamino-4-chloropyrimidine-5-thiol with 2-aminothiophenol, which successfully yields an angular phenothiazine derivative. researchgate.net This suggests a viable pathway for this compound. The reaction would likely proceed via an initial nucleophilic substitution of the C2-chloro group by the thiol of a 2-aminothiophenol derivative, followed by an intramolecular cyclization involving one of the pyrimidine's amino groups to form the thiazine ring.
Schiff Bases:
The primary amino groups at the C4 and C6 positions of this compound readily react with aldehydes and ketones to form Schiff bases (imines). The condensation of 6-chloro-2,4-diaminopyrimidine with various aromatic aldehydes has been reported to yield the corresponding Schiff base derivatives. ijpsr.com This reaction typically involves refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. The resulting di-imine products incorporate the pyrimidine core into larger, conjugated systems.
The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). nih.gov
Table 2: Illustrative Condensation of this compound with Aromatic Aldehydes
| Aromatic Aldehyde | Resulting Schiff Base Structure |
|---|---|
| Benzaldehyde | N,N'-(2-chloro-pyrimidine-4,6-diyl)bis(1-phenylmethanimine) |
| 4-Methoxybenzaldehyde | N,N'-(2-chloro-pyrimidine-4,6-diyl)bis(1-(4-methoxyphenyl)methanimine) |
| 4-Nitrobenzaldehyde | N,N'-(2-chloro-pyrimidine-4,6-diyl)bis(1-(4-nitrophenyl)methanimine) |
| 2-Hydroxybenzaldehyde | 2,2'-((((2-chloropyrimidine-4,6-diyl)bis(azanylylidene))bis(methanylylidene))bis(phenol)) |
The table illustrates the expected products from the reaction with selected aromatic aldehydes.
Diazotization Reactions for Azo Compounds
Azo compounds are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. The synthesis of such compounds from this compound involves a two-step process: diazotization followed by azo coupling. anjs.edu.iq
First, one of the primary amino groups of the pyrimidine is converted into a diazonium salt. This is achieved by treating the compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org The resulting pyrimidine diazonium salt is a reactive intermediate.
In the second step, this diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline. anjs.edu.iq The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling partner in an electrophilic aromatic substitution reaction to form the stable azo compound. researchgate.net The position of the coupling on the aromatic ring is directed by the activating group (e.g., para to a hydroxyl or amino group).
Table 3: Potential Azo Compounds from this compound
| Coupling Component | Product Name |
|---|---|
| Phenol | 4-((4-amino-2-chloropyrimidin-6-yl)diazenyl)phenol |
| Aniline | N'-(4-((4-amino-2-chloropyrimidin-6-yl)diazenyl)phenyl)amine |
| N,N-Dimethylaniline | 4-((4-amino-2-chloropyrimidin-6-yl)diazenyl)-N,N-dimethylaniline |
| 2-Naphthol | 1-((4-amino-2-chloropyrimidin-6-yl)diazenyl)naphthalen-2-ol |
This table provides examples of potential azo compounds that can be synthesized using different coupling partners.
Spectroscopic and Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 2-Chloropyrimidine-4,6-diamine is expected to be relatively simple. The pyrimidine (B1678525) ring possesses a single proton at the C5 position, which would appear as a singlet. The chemical shift of this proton would be influenced by the electronic effects of the adjacent amino and chloro substituents. Additionally, the protons of the two amino groups (-NH₂) at the C4 and C6 positions would likely appear as a broad singlet. The exact chemical shift of these labile protons can be influenced by factors such as solvent, concentration, and temperature.
For comparative purposes, the ¹H NMR spectrum of the related compound 2-Chloropyrimidine shows signals in the aromatic region, which can provide a reference for the environment of the pyrimidine ring protons chemicalbook.com.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H5 (pyrimidine ring) | ~5.0 - 6.0 | Singlet |
| -NH₂ (amino groups) | Variable | Broad Singlet |
Note: The predicted chemical shifts are estimates and can vary based on experimental conditions.
Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not extensively documented. However, the expected resonances can be inferred from the molecular structure and data from related pyrimidine derivatives nih.gov.
The ¹³C NMR spectrum of this compound would display distinct signals for each of the four carbon atoms in the pyrimidine ring. The carbon atom attached to the chlorine (C2) would likely appear at a downfield chemical shift due to the deshielding effect of the electronegative chlorine atom. The carbon atoms bonded to the amino groups (C4 and C6) would also have characteristic chemical shifts, influenced by the nitrogen atoms. The C5 carbon, bonded to a hydrogen atom, would resonate at a more upfield position compared to the substituted carbons.
Table 2: Predicted ¹³C NMR Resonances for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | ~160 - 165 |
| C4 | ~160 - 165 |
| C6 | ~155 - 160 |
| C5 | ~80 - 90 |
Note: These are estimated chemical shift ranges and can vary.
Prototropic tautomerism is a phenomenon where a molecule exists in two or more forms that differ in the position of a proton. In the case of this compound, the presence of amino groups allows for the possibility of amino-imino tautomerism. While specific NMR studies on the prototropic equilibrium of this compound are not detailed in the available literature, the principles of such studies are well-established.
NMR spectroscopy is a powerful tool to investigate tautomeric equilibria as the different tautomers would exhibit distinct sets of NMR signals. By analyzing the chemical shifts and coupling constants at various temperatures and in different solvents, it is possible to determine the relative populations of the tautomers and the thermodynamics of the equilibrium. For other classes of compounds, such as azomethine–BODIPY dyads, NMR has been successfully employed to study enol-keto prototropic tautomerism rsc.org. A similar approach could be applied to investigate the potential amino-imino tautomers of this compound.
Mass Spectrometry for Molecular Identity and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound with high precision. For this compound, HR-ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺. The high resolution of this technique enables the determination of the elemental composition from the exact mass.
The fragmentation pattern in MS/MS studies would provide valuable structural information. The fragmentation of pyrimidine derivatives often involves the cleavage of the pyrimidine ring and the loss of substituents researchgate.netsphinxsai.comresearchgate.net. For this compound, characteristic fragmentation pathways would likely involve the loss of the chlorine atom, the amino groups, and potentially cleavage of the pyrimidine ring itself. The study of the mass spectra of related compounds like 2-chloropyrimidine can offer insights into the expected fragmentation pathways researchgate.net.
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules. While often used for large biomolecules, its application in the analysis of small organic molecules is also established.
For this compound, MALDI-TOF would be expected to produce a strong signal for the molecular ion, similar to HR-ESI-MS. This technique is particularly advantageous for high-throughput screening and can be used to confirm the molecular weight of the synthesized compound. The choice of an appropriate matrix is crucial for successful MALDI-TOF analysis of small molecules.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. copbela.orgnih.gov For this compound, the IR spectrum provides definitive evidence for its key structural features. The primary amino (-NH₂) groups are particularly prominent, typically showing a pair of absorption bands in the 3300 to 3500 cm⁻¹ range, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.orgucalgary.ca
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3500 - 3300 | Medium-Strong |
| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 | Medium-Strong |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |
Note: The exact positions of the peaks can vary based on the sample phase (e.g., solid, gas) and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the pyrimidine ring.
The primary transitions observed for aromatic heterocyclic compounds like this are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. shu.ac.ukuzh.ch The π → π* transitions involve the excitation of electrons from the π-bonding orbitals of the aromatic system to the corresponding antibonding orbitals. These transitions are typically of high intensity (high molar absorptivity) and occur at shorter wavelengths. shu.ac.uk The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. shu.ac.ukuzh.ch The presence of the amino and chloro substituents on the pyrimidine ring can cause shifts in the absorption maxima (λmax) compared to the parent pyrimidine molecule. rsc.org
Table 2: Electronic Transitions for Pyrimidine Derivatives
| Transition Type | Orbitals Involved | Relative Energy | Relative Intensity |
|---|---|---|---|
| π → π* | π bonding to π antibonding | High | Strong |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity and quantify the amount of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and related compounds. google.com A reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The compound is separated from impurities based on its polarity. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. nih.govnih.gov By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately calculated. A typical HPLC analysis of a similar compound, 2,4-diamino-6-chloropyrimidine, achieved a purity of 99.2%. google.com
Table 3: Example HPLC Conditions for Analysis of Pyrimidine Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile and Water (with potential additives like formic or phosphoric acid) |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection and quantification of trace amounts of this compound, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. researchgate.netnih.gov The technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer.
In the tandem mass spectrometer, a specific parent ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer. This parent ion is then fragmented, and a specific fragment ion (product ion) is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low concentrations, even in complex matrices, by filtering out background noise. researchgate.netuzh.ch
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for complexes)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition of materials, particularly metal complexes of this compound. nih.gov TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com
When a metal complex of the pyrimidine ligand is heated, TGA can identify the temperatures at which decomposition events occur. For example, the initial mass loss often corresponds to the removal of coordinated or lattice water molecules. akjournals.comakjournals.com Subsequent, higher-temperature decomposition steps relate to the breakdown of the organic ligand itself. akjournals.com The final residue at the end of the analysis is typically a stable metal oxide. akjournals.com This information is crucial for determining the composition and thermal stability of the complexes. For instance, studies on related metal-pyrimidine complexes show pyrolytic processes starting between 200 and 250 °C. akjournals.com
X-ray Diffraction (XRD) for Crystalline Structure Determination (for complexes)
Single-crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. mdpi.com For complexes of this compound that can be grown as single crystals, XRD analysis provides unambiguous structural information. nih.govresearchgate.net
Computational Chemistry and Theoretical Studies
Quantum Mechanical Studies
Quantum mechanical methods are fundamental to predicting the properties and reactivity of molecules like 2-Chloropyrimidine-4,6-diamine. These studies can elucidate electron distribution, orbital energies, and the potential energy surfaces of reactions, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is instrumental in predicting a variety of chemical properties and is a cornerstone of modern computational chemistry.
Modeling of Transition States and Activation EnergiesA key application of DFT is the modeling of transition states, which are the highest energy points along a reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy for a reaction can be determined. This information is vital for predicting reaction rates. For the SNAr reaction of a chloropyrimidine, DFT would be used to model the transition state of the nucleophile attacking the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. Studies on related molecules like 2-MeSO2-4-chloropyrimidine have successfully used DFT to calculate activation energy barriers for SNAr reactions, demonstrating the utility of this approach.wuxiapptec.com
Table 1: Hypothetical DFT-Calculated Activation Energies for SNAr Reaction of a Pyrimidine (B1678525) Derivative
| Reactant System | Nucleophile | Activation Energy (kcal/mol) |
|---|---|---|
| 2-MeSO2-4-chloropyrimidine | Alkoxide | ~4.11 |
| 2-MeSO2-4-chloropyrimidine | Formamide anion | ~14.71 |
Note: This data is for a related compound and serves as an example of the type of data generated from DFT calculations. wuxiapptec.com
Analysis of Electrostatic Potential Maps and Fukui IndicesMolecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. They are useful for predicting how molecules will interact, with red areas indicating negative potential (attractive to electrophiles) and blue areas indicating positive potential (attractive to nucleophiles). For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the amino groups and the pyrimidine ring, and a more positive potential near the hydrogen atoms.
Fukui indices are another descriptor derived from DFT that quantify the reactivity of different sites in a molecule towards nucleophilic, electrophilic, or radical attack. By calculating these indices, one can rank the atoms in the molecule by their susceptibility to a particular type of reaction.
Table 2: Example of Calculated Fukui Indices for a Heterocyclic Compound
| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |
|---|---|---|---|
| C2 | 0.15 | 0.05 | 0.10 |
| C4 | 0.12 | 0.08 | 0.10 |
| C5 | 0.09 | 0.11 | 0.10 |
| C6 | 0.13 | 0.07 | 0.10 |
Note: This is a representative table; specific values for this compound would require dedicated calculations.
Investigation of Meisenheimer Complexes and Pre-reactive Molecular Complexes in SNAr Reactions
In the context of SNAr reactions, the formation of a Meisenheimer complex as an intermediate is a key mechanistic feature. wikipedia.orglibretexts.orglibretexts.org This complex is a negatively charged intermediate formed by the attack of a nucleophile on the aromatic ring. wikipedia.orglibretexts.orglibretexts.org Computational studies can model the structure and stability of such complexes. For this compound, a nucleophile would attack the carbon atom attached to the chlorine, forming a tetrahedral intermediate. The stability of this Meisenheimer complex can be calculated, providing insight into the reaction mechanism. Some recent computational work on other pyrimidines suggests that what was traditionally considered a stable intermediate may in some cases be a transition state in a concerted mechanism. chemrxiv.org DFT calculations are essential for distinguishing between these possibilities. Pre-reactive molecular complexes, where the nucleophile and the pyrimidine are associated before the reaction, can also be modeled to understand the initial steps of the reaction pathway.
Intrinsic Reaction Coordinate (IRC) Analysis
An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool used to map out a reaction pathway on the potential energy surface. scm.commdpi.com Starting from a transition state structure, an IRC calculation follows the path of steepest descent towards both the reactants and the products. This confirms that the identified transition state indeed connects the desired reactants and products. For a reaction involving this compound, an IRC analysis would provide a detailed picture of the geometric changes the molecule undergoes as it proceeds from the reactants, through the transition state, to the products, offering a complete energetic and structural profile of the reaction.
Molecular Modeling and Docking Studies
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the chlorodiaminopyrimidine scaffold, docking studies have been instrumental in understanding their potential as inhibitors of various biological targets, particularly protein kinases.
Molecular docking simulations provide quantitative estimates of binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). These scores help in prioritizing compounds for synthesis and biological testing.
In a study focused on developing anti-tubercular agents, derivatives based on the isomeric 6-chloro-2,4-diaminopyrimidine scaffold were docked into the active site of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR). mdpi.com The binding free energy for one of the most stable compounds, which features a (thiazol-5-yl)methoxy side chain, was calculated to be -3.47 Kcal/mol, indicating a strong and favorable binding interaction with the enzyme. mdpi.com
Another significant area of research has been the development of pyrimidine-4,6-diamine derivatives as inhibitors of Janus kinase 3 (JAK3), a key target in autoimmune diseases like rheumatoid arthritis. openrepository.com Covalent docking (CovDock) studies were performed to predict the binding interactions and affinities of newly designed inhibitors. The docking scores for these novel compounds were compared favorably to the FDA-approved drug Tofacitinib, indicating high inhibitory potency. nih.govresearchgate.net
Table 1: Predicted Binding Affinities of Diaminopyrimidine Derivatives
| Compound Class | Biological Target | Method | Predicted Binding Affinity | Reference |
|---|---|---|---|---|
| (Thiazol-5-yl)methoxy-diaminopyrimidine | mt-DHFR | Molecular Dynamics | -3.47 Kcal/mol | mdpi.com |
This table is interactive and can be sorted by column.
Beyond predicting affinity, docking studies reveal the specific molecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
For the 6-substituted-2,4-diaminopyrimidine derivatives targeting mt-DHFR, molecular modeling showed that the size of the substituent group was critical. mdpi.com Derivatives with medium-sized side chains, such as a (thiazol-5-yl)methoxy group, could fit properly into the binding site. In contrast, larger groups could not be accommodated, and smaller groups failed to form strong interactions or fully occupy the binding pocket. mdpi.com
In the case of JAK3 inhibitors, the pyrimidine-4,6-diamine scaffold plays a crucial role in anchoring the molecule within the ATP-binding site of the kinase. openrepository.comnih.gov The amino groups on the pyrimidine ring are often involved in forming critical hydrogen bonds with backbone atoms of the hinge region of the kinase, a common binding motif for kinase inhibitors. mdpi.com The stability of these interactions, as confirmed by computational analysis, is a key determinant of the compound's inhibitory activity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
An integrated study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors successfully developed a robust QSAR model. openrepository.comnih.gov The model was built using multiple linear regression (MLR) and further refined with an artificial neural network (ANN) to enhance its predictive accuracy. nih.gov The statistical quality of the models was high, with the MLR model showing a squared correlation coefficient (R²) of 0.89 and the ANN model showing an R² of 0.95. nih.gov The model's predictive power was validated using leave-one-out cross-validation, which yielded a Q² value of 0.65, confirming its reliability. nih.gov This QSAR model was instrumental in predicting the inhibitory potency of newly designed compounds and understanding the structural features essential for high activity. openrepository.comnih.govresearchgate.net
While various QSAR methodologies are employed in drug design, specific studies utilizing Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, on the this compound scaffold were not prominently found in the reviewed literature. Research in this area has predominantly focused on 2D-QSAR and other computational methods like pharmacophore modeling and molecular docking to guide the design of new derivatives. openrepository.comnih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
Before a compound can become a drug, it must possess favorable pharmacokinetic properties. In silico ADMET prediction tools are used to computationally estimate these properties early in the drug discovery process, reducing the risk of late-stage failures.
For the novel pyrimidine-4,6-diamine derivatives designed as JAK3 inhibitors, a comprehensive ADMET profile was predicted. nih.govresearchgate.net The computational analysis revealed that the designed compounds exhibited promising ADMET properties when compared to the existing drug, Tofacitinib. nih.gov Online servers and software are frequently used to predict a range of properties. nih.gov
Table 2: Representative In Silico ADMET Predictions for Drug Candidates
| Property | Description | Predicted Outcome for Pyrimidine Derivatives | Reference |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | Good to Moderate | nih.govresearchgate.net |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Variable; often desired to be low for non-CNS targets | mdpi.com |
| Distribution | Plasma Protein Binding | Predicted to bind to plasma proteins | mdpi.com |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Generally predicted to be non-inhibitors of major CYP enzymes | cmjpublishers.com |
| Excretion | Total Clearance | Calculated to predict the rate of elimination from the body | nih.gov |
| Toxicity | AMES Toxicity (Mutagenicity) | Predicted to be non-mutagenic | nih.gov |
| Toxicity | hERG Inhibition (Cardiotoxicity) | Low risk predicted | nih.govresearchgate.net |
This table provides a summary of typical ADMET properties evaluated for pyrimidine-based drug candidates.
These predictions help researchers select compounds that are more likely to be well-absorbed, distribute to the correct tissues, metabolize at an appropriate rate, and be non-toxic, making them better candidates for further development. mdpi.comrsc.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand within its binding site and to analyze the conformational dynamics of the protein-ligand complex.
To confirm the stability of the binding poses obtained from docking studies, MD simulations are often performed. For a promising anti-tubercular compound based on the 6-chloro-2,4-diaminopyrimidine scaffold, a 100-nanosecond simulation confirmed that the ligand remained stably bound within the active site of mt-DHFR throughout the simulation. mdpi.com
Similarly, extensive 500-nanosecond MD simulations were conducted on the newly designed pyrimidine-4,6-diamine derivatives complexed with JAK3. nih.govresearchgate.net The results of these simulations confirmed the stability of the inhibitors within the JAK3 binding site. nih.gov Analysis of the simulation trajectory, including the Root Mean Square Deviation (RMSD) of the complex, provides insights into the stability of the binding. Furthermore, these simulations, combined with binding free energy calculations like MM/GBSA, strongly supported the high binding affinity of the designed compounds. openrepository.comnih.gov
Structure Activity Relationship Sar Investigations
Elucidation of Substituent Effects on Biological Activity
The biological activity of the 2-chloropyrimidine-4,6-diamine scaffold is highly sensitive to the nature and placement of its substituents. Modifications at the C2, C4, and C6 positions of the pyrimidine (B1678525) ring can dramatically alter the compound's potency and selectivity against various biological targets, particularly protein kinases.
Research into novel Focal Adhesion Kinase (FAK) inhibitors provides a clear example of these substituent effects. Starting with a 6-chloropyrimidine-2,4-diamine core, a series of analogues were synthesized to probe the impact of different groups at the C2 and C4 amino positions. The data revealed that the size and nature of these substituents are critical for inhibitory activity. For instance, replacing a simple amine with a bulkier (oxan-4-yl)aminyl group at one of the amino positions resulted in a compound with an IC50 value of 10.8 nM against FAK. An even higher potency (IC50 = 9.6 nM) was achieved with a (4-hydroxycyclohexyl)aminyl substitution. nih.gov However, increasing the size of substituents on the benzene (B151609) ring attached to the amino groups can lead to a significant decrease in activity, likely due to steric hindrance within the protein's binding pocket. nih.gov Interestingly, the introduction of a methoxy group (–OCH3) on the benzene ring led to the most potent compound in one series (IC50 = 6.7 nM), suggesting that specific hydrophobic interactions can enhance binding affinity. nih.gov
Similarly, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the steric and electronic properties of substituents at the C2 and C4 positions were found to be crucial. These derivatives exhibited a wide range of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 5.5 to 28.8 μM for AChE and 2.2 to over 100 μM for BuChE, underscoring the profound impact of substituent choice. nih.gov
| Compound ID | R1 Substituent | R2 Substituent | FAK IC50 (nM) |
|---|---|---|---|
| A8 | -NH-(4-fluorophenyl) | -NH-(cyclopentyl) | 7.4 |
| A12 | -NH-(4-fluorophenyl) | -NH-(oxan-4-yl) | 10.8 |
| A13 | -NH-(4-fluorophenyl) | -NH-(4-hydroxycyclohexyl) | 9.6 |
| B8 | -NH-(3-methoxy-4-fluorophenyl) | -NH-(cyclopentyl) | 6.7 |
Positional Isomerism and its Impact on Pharmacological Profile
Positional isomerism, the differential arrangement of functional groups on the pyrimidine core, significantly influences the pharmacological profile of diaminopyrimidine derivatives. The precise location of the chloro and amino groups dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities, which are all critical for target binding.
While direct comparative studies on the positional isomers of this compound are not extensively detailed in the reviewed literature, the principle is well-established within pyrimidine chemistry. For example, the closely related 2,4-diaminopyrimidine (B92962) derivatives, pyrimethamine and trimethoprim, exhibit different hydrogen bonding patterns despite having the same core scaffold. acs.org These differences arise from the distinct substituents on the pyrimidine ring, which in turn affect their interaction with coformers and ultimately their biological and physical properties. acs.org
Design and Synthesis of Analogues for SAR Elucidation
The systematic design and synthesis of analogues are cornerstones of SAR investigations. For the this compound scaffold, this typically involves multi-step synthetic routes to introduce diversity at key positions.
A common starting material for these syntheses is 2,4-diamino-6-hydroxypyrimidine (B22253), which can be converted to 2,4-diamino-6-chloropyrimidine via treatment with phosphorus oxychloride (POCl3). mdpi.com This chlorinated intermediate serves as a versatile precursor for a variety of subsequent reactions. Nucleophilic substitution reactions are frequently employed to introduce different amines or other functional groups at the C6 position. mdpi.com
For example, in the development of anti-tubercular agents, 2,4-diamino-6-chloropyrimidine was reacted with nucleophiles generated from substituted methanols and sodium hydride to yield various 2,4-diamino-6-substituted pyrimidines. mdpi.com Further modifications, such as iodination at the C5 position followed by Suzuki coupling reactions, allow for the introduction of a wide array of aryl groups, creating a diverse library of compounds for biological screening. mdpi.com
Another synthetic strategy involves starting with 2-amino-4,6-dichloropyrimidine (B145751). This allows for the sequential substitution of the two chloro groups with different amines, providing a route to a wide range of 2-aminopyrimidine derivatives for evaluation as, for instance, β-glucuronidase inhibitors. nih.gov These synthetic approaches enable chemists to systematically probe the effects of different functional groups on the molecule's activity, leading to a comprehensive understanding of the SAR.
Comparative Analysis of Pyrimidine Derivatives and Their Bioisosteres
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by substituting one atom or group with another that has similar steric, electronic, or conformational properties. This approach is used to improve potency, selectivity, metabolic stability, or other pharmacokinetic parameters.
In the context of pyrimidine derivatives, the pyrimidine ring itself can be considered a bioisostere of other heterocyclic systems like purines. For instance, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, purine-based compounds have been extensively studied. ed.ac.uk A 2-arylaminopurine scaffold, for example, can be compared to a 2-arylaminopyrimidine, where the imidazole portion of the purine (B94841) is absent. This change significantly alters the molecule's shape and hydrogen bonding potential, leading to different kinase selectivity profiles. A study on 2-arylaminopurines demonstrated that substituents at the C6 position were crucial for achieving selectivity for CDK2 over CDK1. ed.ac.uk
The chloro group at the C2 position of this compound is another common target for bioisosteric replacement. It can be replaced with other small, electron-withdrawing or -donating groups to probe the electronic requirements of the target's binding site. For example, replacing a halogen with a cyano group or a small alkyl group can provide valuable SAR information.
Furthermore, the amide bond, a common functional group in drug molecules, can be replaced by bioisosteres such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles to improve metabolic stability or other properties. nih.gov While not directly attached to the pyrimidine ring in the parent compound, such bioisosteric replacements are often considered in the side chains of more complex pyrimidine derivatives during lead optimization. The comparative analysis of these bioisosteres provides crucial insights into the structural requirements for optimal biological activity.
Pharmacological and Biological Research
Antimicrobial Research
The antimicrobial properties of 2-Chloropyrimidine-4,6-diamine have been explored, although studies suggest its efficacy may be limited when used in its base form. However, the broader class of chloropyrimidines has shown promise, indicating that the core structure is a viable starting point for the development of more potent antimicrobial agents.
Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative, resistant strains)
Direct in vitro screening of 6-Chloro-2,4-diamino pyrimidine (B1678525) (an alternative nomenclature for this compound) has been conducted against a panel of both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus, Bacillus cereus, Streptococcus spp. (Gram-positive), and Escherichia coli, Klebsiella spp., and Salmonella spp. (Gram-negative). The findings from these studies indicated that the compound exhibited low antibacterial activity when compared to standard reference antibiotics such as Streptomycin and Vancomycin.
While the parent compound showed modest activity, other substituted chloropyrimidine derivatives have demonstrated significant potency. For instance, certain derivatives have shown potent activity against Mycobacterium tuberculosis and others have demonstrated antibacterial effects against Pseudomonas aeruginosa and E. coli. This suggests that the this compound scaffold is a valuable template for synthesizing derivatives with enhanced antibacterial efficacy.
| Bacterial Strain | Gram Staining | Observed Activity |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Low |
| Bacillus cereus | Gram-positive | Low |
| Streptococcus spp. | Gram-positive | Low |
| Escherichia coli | Gram-negative | Low |
| Klebsiella spp. | Gram-negative | Low |
| Salmonella spp. | Gram-negative | Low |
Antifungal Efficacy
The antifungal potential of this compound has also been evaluated against several pathogenic fungi. In vitro tests were performed against Aspergillus multi, Aspergillus niger, and Candida albicans. Similar to its antibacterial profile, the compound demonstrated low fungicidal activity in comparison to the standard antifungal agent, Nystatin.
However, research into the broader family of pyrimidine derivatives continues to yield promising results. Various synthesized pyrimidine compounds have shown potent activity against pathogenic fungi, including Aspergillus fumigatus and Trichophyton mentagrophytes. This highlights the potential for developing effective antifungal drugs through the chemical modification of the pyrimidine core.
| Fungal Strain | Observed Activity |
|---|---|
| Aspergillus multi | Low |
| Aspergillus niger | Low |
| Candida albicans | Low |
Mechanistic Studies of Antimicrobial Action (e.g., disruption of bacterial cell functions)
While the precise mechanism of action for this compound is not extensively detailed in the literature, studies on related pyrimidine derivatives offer insights into potential pathways. The antimicrobial action of pyrimidines is diverse and can involve the disruption of fundamental cellular processes.
One proposed mechanism for a thiophenyl-pyrimidine derivative involves the inhibition of bacterial cell division. rsc.org This is achieved by targeting the FtsZ protein, which is a crucial component of the bacterial cytoskeleton and is essential for cytokinesis. rsc.orgresearchgate.net By inhibiting FtsZ polymerization and its GTPase activity, the compound effectively halts cell division, leading to bacterial cell death. rsc.orgresearchgate.net
In the context of antifungal activity, certain pyrimidine derivatives are believed to function by disrupting the integrity of the fungal endoplasmic reticulum (ER) and perturbing its functions. asm.org Another potential antifungal mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov Specifically, some pyrimidines may act by inhibiting the enzyme lanosterol demethylase, which is a key step in the ergosterol production pathway. nih.gov The disruption of this pathway compromises the fungal cell membrane, leading to cell death. nih.gov Other reported mechanisms for pyrimidine derivatives include the inhibition of enzymes involved in pyrimidine biosynthesis and incorporation into RNA and DNA, causing misreading. nih.gov
Investigation of Microbial Resistance Mechanisms
The development of microbial resistance is a significant challenge in antimicrobial therapy. nih.gov Although specific resistance mechanisms to this compound have not been identified due to its limited activity, general mechanisms of bacterial resistance to antimicrobial agents are well-documented and could be applicable. nih.govresearchgate.netmdpi.com
Potential mechanisms by which bacteria could develop resistance to pyrimidine-based antimicrobials include:
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the drug, rendering it inactive. researchgate.net
Target Modification: Alterations in the drug's molecular target, such as the FtsZ protein or enzymes in the ergosterol biosynthesis pathway, can prevent the drug from binding effectively. researchgate.netmdpi.com This is a common resistance strategy against many classes of antibiotics. nih.gov
Reduced Permeability: Bacteria can alter their cell envelope (e.g., by modifying porin channels in Gram-negative bacteria) to limit the uptake of the antimicrobial agent. mdpi.com
Active Efflux: Bacteria may utilize efflux pumps, which are membrane proteins that actively transport the antimicrobial drug out of the cell, preventing it from reaching a therapeutic intracellular concentration. researchgate.netmdpi.com
Understanding these potential resistance pathways is crucial for the future development of pyrimidine derivatives as effective antimicrobial agents.
Anticancer Research
The pyrimidine scaffold is a key area of focus in the development of novel anticancer agents, owing to its central role in nucleotide synthesis and cell division. Derivatives of pyrimidine-4,6-diamine have been investigated for their potential to inhibit the growth of cancer cells.
Inhibition of Cancer Cell Proliferation
Recent research has highlighted the potential of pyrimidine-4,6-diamine derivatives as potent inhibitors of glioblastoma multiforme (GBM), a highly aggressive form of brain cancer. nih.gov A novel series of these derivatives was designed to target OLIG2, a transcription factor that is critical for GBM progression. nih.gov
One compound from this series, designated B01, emerged as a potent and selective OLIG2 inhibitor. nih.gov It demonstrated strong anti-proliferative activity against the human glioblastoma cell lines U87 and U251, with IC₅₀ values of 7.0 µM and 6.4 µM, respectively. nih.gov Mechanistic studies confirmed that B01 directly downregulates the levels of nuclear OLIG2 in a dose-dependent manner. nih.gov Furthermore, B01 showed a synergistic anti-tumor effect when used in combination with temozolomide, the standard chemotherapy agent for glioblastoma. nih.gov These findings identify the pyrimidine-4,6-diamine scaffold as a compelling starting point for the development of new therapeutic agents against glioblastoma. nih.gov
Induction of Apoptosis and Cell Cycle Arrest
Derivatives of the pyrimidine core structure have been shown to be effective inducers of both apoptosis (programmed cell death) and cell cycle arrest in cancer cells. These mechanisms are fundamental to halting the uncontrolled proliferation of tumor cells.
Inhibition of cyclin-dependent kinases (Cdks) is a primary strategy for controlling cell proliferation, as these enzymes drive the cell cycle. nih.gov Pyridopyrimidines, which are structurally related to this compound, have been identified as novel Cdk inhibitors capable of causing cell cycle arrest. nih.gov Notably, certain inhibitors can maintain this cell cycle arrest even in cancer cells that overexpress oncogenes like Bcl-2 or cyclin D1, which typically promote cell survival and proliferation. nih.gov However, in some leukemic cells, the overexpression of Bcl-2 has been found to suppress the apoptosis induced by these pyrimidine-based compounds, highlighting the complex interplay between cell cycle control and apoptotic pathways. nih.gov
The mechanism of cell cycle arrest often occurs at specific checkpoints. For instance, certain compounds can arrest cells in the G2/M phase of the cell cycle. nih.govsemanticscholar.org This arrest is frequently associated with the modulation of key regulatory proteins. Studies have shown that G2/M arrest can be linked to the upregulation and prevention of the degradation of cyclin B. semanticscholar.org The sustained activation of the p34cdc2/cyclin B complex prevents mitotic exit, leading to cell death. semanticscholar.org
This induction of apoptosis is often mediated through the mitochondrial pathway. The downregulation of anti-apoptotic proteins, such as Bcl-2, is a key indicator of this process. semanticscholar.org By disrupting the balance of pro- and anti-apoptotic proteins, these compounds can trigger the caspase-dependent mitochondrial pathway, leading to the execution of programmed cell death in cancer cells. semanticscholar.org
Synergistic Effects with Established Chemotherapeutic Agents
The ability of pyrimidine derivatives to induce cell cycle arrest can be strategically exploited to enhance the efficacy of other chemotherapeutic drugs. This synergistic approach is a cornerstone of modern combination cancer therapy. Different chemotherapeutic agents can cause cells to arrest in distinct phases of the cell cycle. haematologica.org For example, cytarabine may induce a G1/S-phase arrest, while doxorubicin (B1662922) can cause a G2-phase arrest in certain B-cell lymphomas. haematologica.org
This differential cell cycle arrest can be leveraged to create potent therapeutic combinations. haematologica.org For example, a pyrimidine-based compound that induces G2-phase arrest could sensitize cancer cells to a Wee1 kinase inhibitor. The Wee1 inhibitor would then force these G2-arrested cells into premature mitosis, leading to mitotic catastrophe and enhanced apoptosis. haematologica.org This strategy has shown the potential to overcome drug resistance and improve treatment outcomes in lymphomas. haematologica.org The combination of a G2-arresting agent with a checkpoint inhibitor can trigger mitotic catastrophe, a favorable treatment strategy to enhance cell death through apoptosis, necrosis, or autophagy. nih.gov
Enzyme Kinase Inhibition
The pyrimidine-4,6-diamine scaffold is a privileged structure for designing potent and selective enzyme kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a common driver of cancer. Derivatives of this scaffold have been developed to target a range of kinases involved in oncogenesis.
For example, pyrimidine-4,6-diamine derivatives have been specifically designed as highly selective inhibitors of Janus kinase 3 (JAK3). nih.gov One such compound, designated 11e, demonstrated exceptional potency with an IC50 value of 2.1 nM against JAK3, while showing significant selectivity over other JAK family members. nih.gov Similarly, 4,6-disubstituted pyrimidine compounds have been synthesized as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov In this series, a compound featuring a naphthyl substituent exhibited the highest activity with an IC50 of 7.52 µM. nih.gov The pyrimidine core is also central to inhibitors targeting other key cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF. nih.gov
| Compound Series | Target Kinase | Key Derivative | Reported Potency (IC50) | Reference |
|---|---|---|---|---|
| Pyrimidine-4,6-diamine derivatives | JAK3 | 11e | 2.1 nM | nih.gov |
| 4,6-Disubstituted pyrimidines | MARK4 | Compound 14 (naphthyl substituent) | 7.52 µM | nih.gov |
The efficacy of these inhibitors is rooted in their specific interactions within the ATP-binding pocket of the target kinase. Molecular docking and simulation studies have provided detailed insights into these binding modes. For the potent JAK3 inhibitor 11e, its high selectivity is believed to arise from a unique interaction with a cysteine residue (Cys909) present in the JAK3 active site. nih.gov This covalent or strong non-covalent interaction helps anchor the inhibitor and provides selectivity over other kinases that lack this residue.
In the case of MARK4 inhibitors, molecular dynamics simulations have revealed crucial hydrogen bonding interactions that stabilize the inhibitor-enzyme complex. nih.gov These inhibitors form hydrogen bonds with key amino acid residues in the active site, including Lys67, Lys88, Thr137, Glu142, and Asp213. nih.gov These interactions are critical for anchoring the ligand within the binding pocket and ensuring effective inhibition of the kinase's activity. nih.gov
By inhibiting specific kinases, pyrimidine-4,6-diamine derivatives can effectively block the downstream signaling pathways that promote cancer cell proliferation, survival, and differentiation.
The inhibition of JAK3, for instance, directly interferes with the JAK/STAT signaling pathway, which is crucial for the function and proliferation of immune cells. nih.gov By blocking this pathway, JAK3 inhibitors can modulate the immune response, making them valuable for treating autoimmune diseases and certain hematological malignancies. nih.gov Similarly, inhibitors targeting EGFR and BRAF disrupt the MAP Kinase (MAPK) signaling pathway. nih.gov The MAPK pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers, including colorectal cancer and melanoma. nih.gov Blocking this pathway with targeted inhibitors can lead to a significant reduction in tumor growth.
Research on Other Therapeutic Activities
Beyond oncology, the this compound structure serves as a vital building block for compounds with other important therapeutic applications.
Antihypertensive and Antialopecia Investigations
This compound, or its isomer 6-chloro-2,4-pyrimidinediamine, is a key intermediate in the synthesis of Minoxidil. sourcezon.comnih.gov Minoxidil (2,4-pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide) was originally developed as a potent oral antihypertensive drug. researchgate.netpfizer.comfda.gov It functions as a direct-acting peripheral vasodilator, reducing both systolic and diastolic blood pressure by relaxing small blood vessels and decreasing peripheral vascular resistance. researchgate.netpfizer.comfda.gov
During its clinical use for hypertension, a notable side effect was observed: hair regrowth and hypertrichosis (excessive hair growth). sourcezon.com This discovery led to the development of topical Minoxidil formulations for the treatment of alopecia (hair loss). sourcezon.com Minoxidil is thought to promote hair growth through several mechanisms, including the stimulation of hair follicle epithelial cell proliferation and differentiation, promotion of angiogenesis to increase local blood supply to the follicles, and the opening of ATP-sensitive potassium channels. sourcezon.com
Antimalarial Activity
The pyrimidine core, particularly the 2,4-diaminopyrimidine (B92962) structure, is a well-established pharmacophore in the design of antimalarial drugs. nih.govresearchgate.net Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the survival and proliferation of Plasmodium falciparum (P. falciparum), the parasite responsible for the most severe form of malaria. nih.govmalariaworld.org
The mechanism of action for many diaminopyrimidine-based antimalarials involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the parasite's folic acid synthesis pathway. nih.govmalariaworld.org By targeting P. falciparum DHFR (PfDHFR), these compounds disrupt DNA synthesis and repair, ultimately leading to parasite death. Research has focused on creating derivatives that are highly selective for the parasitic enzyme over the human counterpart to minimize toxicity. malariaworld.org
In one study, a series of 2,4-diaminopyrimidine derivatives were designed to target the P. falciparum protein kinome. nih.gov Two compounds from this series, 68 and 69, demonstrated significant antimalarial activity against the 3D7 strain of P. falciparum with IC₅₀ values of 0.05 and 0.06 μM, respectively. nih.gov These compounds also showed good selectivity, being over 100 times more toxic to the parasite than to a mammalian cell line (HepG2). nih.gov Another study focused on sulfonamide-based pyrimidine derivatives, with compounds SZ14 and SZ9 showing potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum, with IC₅₀ values in the low micromolar range. rsc.org These compounds were found to inhibit the parasitic cysteine proteases falcipain-2 and falcipain-3. rsc.org
The table below summarizes the in vitro antimalarial activity of selected pyrimidine derivatives.
| Compound | P. falciparum Strain | IC₅₀ (µM) | Selectivity Index (SI) | Target |
| Compound 68 | 3D7 | 0.05 | >100 | Protein Kinome |
| Compound 69 | 3D7 | 0.06 | >100 | Protein Kinome |
| Compound 3f | 3D7 / Dd2 | Not specified (most potent of series) | - | DHFR |
| SZ14 | 3D7 | 2.84 | >10 | Falcipain-2/3 |
| SZ9 | 3D7 | 3.22 | >10 | Falcipain-2/3 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates greater potency. Selectivity Index (SI) is the ratio of cytotoxicity to antimalarial activity, with higher values indicating greater selectivity for the parasite.
Antiviral Properties
Pyrimidine derivatives are a cornerstone of antiviral research, with many approved drugs containing this heterocyclic core. Research into derivatives of this compound has explored their potential against a range of DNA and RNA viruses.
One area of investigation involves the synthesis of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines derived from 2,4-diamino-6-hydroxypyrimidine (B22253). nih.gov These compounds, particularly the O(6)-isomers, have demonstrated inhibitory activity against the replication of herpes viruses (such as herpes simplex virus type 1 and 2) and retroviruses, including human immunodeficiency virus (HIV-1 and HIV-2). nih.gov The antiviral effect was found to be dependent on the specific stereochemistry of the molecule; for instance, only the (R)-enantiomer of 2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine showed significant antiviral activity, while the (S)-enantiomer was inactive. nih.gov
Another study developed a library of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides. nih.gov Initial screening of these compounds identified antiviral activity against the Sendai virus, a type of paramyxovirus, highlighting the potential for this class of pyrimidines to yield broad-spectrum antiviral agents. nih.gov Furthermore, pyrimido[4,5-d]pyrimidine derivatives have been evaluated against a broad panel of viruses, including influenza A and B, Zika virus, and human coronaviruses, though specific compounds with high potency were not identified in the initial report. mdpi.com
Antileishmanial Activity
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is another target for therapeutic agents derived from pyrimidine scaffolds. While research specifically on this compound is limited, studies on structurally related compounds show the potential of this chemical class.
For example, derivatives of 2-amino-4,6-dimethylpyridine have been investigated for their activity against Leishmania mexicana. nih.gov One furan-2-carboxamide derivative inhibited the growth of both promastigote and intracellular amastigote forms of the parasite, with IC₅₀ values of 69 µM and 89 µM, respectively. nih.gov This compound was shown to interfere with protein and DNA synthesis in the parasite. nih.gov Further modification of this structure, replacing the amide with an imidazolidin-2-one moiety, led to new derivatives with improved activity, showing IC₅₀ values as low as 7 µM against intracellular amastigotes. nih.gov
Additionally, research on quinoline-based compounds, which have been combined with other heterocyclic structures, has shown promise. nih.gov Derivatives of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes, with some compounds showing IC₅₀ values below 10 µM. nih.gov
Anti-inflammatory and Analgesic Effects
The pyrimidine nucleus is found in various compounds exhibiting anti-inflammatory properties. nih.gov The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923)—mediators of inflammation and pain. nih.govmdpi.com
Research has shown that pyrimidine derivatives can act as selective COX-2 inhibitors. mdpi.com The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.gov Studies on various synthesized pyrimidine and pyrimidopyrimidine derivatives have confirmed their ability to reduce inflammation in animal models, such as the carrageenan-induced paw edema test. nih.govnih.gov Some of these compounds also demonstrated a corresponding reduction in the concentration of prostaglandin E₂ (PGE₂) in blood serum. nih.gov The anti-hemolytic activity, an indicator of membrane stabilization, has also been used to assess the in vitro anti-inflammatory potential of novel pyrimidine derivatives. nih.gov
Central Nervous System (CNS) Activity
Pyrimidine derivatives have been explored for their potential to modulate central nervous system activity, with research pointing towards possible anticonvulsant, antidepressant, and sedative properties. nih.govnih.gov The ability of a drug to act on the CNS is fundamentally linked to its physicochemical properties, which determine its capacity to cross the blood-brain barrier. nih.gov
Studies on pyrimidine-8-on[2,1-f]theophylline-9-alkylcarboxylic acid derivatives found that these compounds produced significant sedative effects in behavioral tests. nih.gov They were observed to inhibit spontaneous locomotor activity and prolong sleeping time induced by thiopental sodium in animal models, suggesting hypnotic or tranquilizing properties. nih.gov However, these particular compounds showed only weak anticonvulsant effects and no analgesic activity. nih.gov The diverse biological activities associated with pyrimidines, including their presence in compounds like barbiturates, underscores the potential for this scaffold in developing new CNS-active agents. nih.govnih.gov
Enzyme Inhibition Studies (General)
The versatility of the pyrimidine scaffold allows for its incorporation into inhibitors targeting a wide array of enzymes across different therapeutic areas. Beyond the previously mentioned DHFR and COX enzymes, pyrimidine derivatives have been developed as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer and malaria. nih.gov
Biotin-Protein Ligase (BPL) Inhibition
Biotin-Protein Ligase (BPL) is an essential enzyme responsible for attaching biotin (B1667282) to key metabolic enzymes. mdpi.com Its indispensable role in bacterial survival and the structural differences between bacterial and human BPL make it an attractive target for the development of new antibiotics. nih.govnih.gov
Research has focused on designing inhibitors that mimic the reaction intermediate, biotinyl-5'-AMP. mdpi.comnih.gov By replacing the unstable phosphate (B84403) linkage with more stable bioisosteres, such as a 1,2,3-triazole, scientists have created potent and selective inhibitors of BPL from pathogens like Staphylococcus aureus. nih.govresearchgate.net One such inhibitor, a biotin 1,4-triazole analogue containing a 2-benzoxazolone group, proved to be a highly potent S. aureus BPL (SaBPL) inhibitor with a Kᵢ of 0.09 µM and over 1100-fold selectivity for the bacterial enzyme compared to the human homologue. mdpi.com This class of inhibitors provides a novel pharmacophore for developing new antibacterial agents to combat drug-resistant infections. researchgate.net
Serotonin-6 Receptor Antagonism
The serotonin-6 (5-HT6) receptor, primarily located in brain regions associated with cognition and memory, has become a significant target for drug discovery in the context of neurological disorders. nih.gov The pyrimidine scaffold is a key feature in several compounds designed as 5-HT6 receptor antagonists. researchgate.net While research has not singled out this compound itself, the broader class of pyrimidine derivatives has yielded potent ligands for this receptor.
The design strategy often involves coupling a pyrimidine core with other molecular fragments to achieve high affinity and selectivity. nih.gov For instance, studies on pyrazolo[1,5-a]pyrimidine derivatives have demonstrated that modifications to the pyrimidine ring system can lead to compounds with picomolar affinity for the 5-HT6 receptor. researchgate.net These antagonists are investigated for their potential to alleviate cognitive deficits associated with conditions like Alzheimer's disease. nih.govresearchgate.net The exploration of various amine substitutions on the pyrimidine structure is a common approach to optimize binding and pharmacological properties. researchgate.net
| Compound Class | Key Structural Feature | Reported Affinity (Ki) | Reference |
|---|---|---|---|
| 2-Aminoimidazole-based derivatives | Coupled to 1-benzenesulfonyl-1H-indoles | High affinity and selectivity | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Amine substituents at the 6-position | Picomolar range | researchgate.net |
| 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidines | Fused heterocyclic system | 8–259 nM for 5-HT1AR | nih.gov |
Bacterial Dehydrogenase Inhibition
The 2,4-diaminopyrimidine moiety is a well-established pharmacophore in the inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. DHFR is a type of dehydrogenase essential for bacterial survival. The inhibition of this enzyme disrupts the production of nucleotides and, consequently, DNA synthesis, leading to an antibacterial effect.
Research into (±)-6-Alkyl-2,4-diaminopyrimidine-based inhibitors has shown their efficacy against bacteria such as Bacillus anthracis and Staphylococcus aureus. nih.gov Although these studies focused on derivatives with alkyl substitutions at the C6 position, they underscore the importance of the 2,4-diaminopyrimidine core for targeting the catalytic site of bacterial DHFR. nih.gov X-ray crystallography has revealed that these inhibitors interact with key protein residues, leading to conformational changes in the enzyme. nih.gov The minimum inhibitory concentration (MIC) values for these compounds are reported to be in the 0.125–8 µg/mL range for both organisms, demonstrating significant biological potency. nih.gov
| Organism | Compound Type | Reported MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Bacillus anthracis | (±)-6-Alkyl-2,4-diaminopyrimidine derivatives | 0.125 - 8 | nih.gov |
| Staphylococcus aureus | (±)-6-Alkyl-2,4-diaminopyrimidine derivatives | 0.125 - 8 | nih.gov |
Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibition
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a metalloenzyme involved in various biological processes, including bone mineralization and immune modulation. nih.govnih.gov It hydrolyzes ATP to produce AMP and pyrophosphate. nih.govnih.gov More recently, NPP1 has been identified as a key enzyme that degrades cyclic GMP–AMP (cGAMP), a ligand for the STING (stimulator of interferon genes) receptor, thereby downregulating the innate immune response. mdpi.commdpi.com This function has made NPP1 an attractive target for inhibitors in the field of immuno-oncology. nih.govmdpi.com
The search for NPP1 inhibitors has included non-nucleotide-derived small heterocyclic compounds. nih.govnih.gov While specific studies on this compound as an NPP1 inhibitor are not prominent, its structure as a small heterocyclic compound makes it a candidate for investigation in this area. The development of potent and selective NPP1 inhibitors is an active area of research, with the goal of creating pharmacological tools to study the enzyme's function and to serve as leads for drug development. uni-bonn.de
In Vitro and In Vivo Assay System Validation
The reliability of pharmacological and biological research findings hinges on the rigorous validation of the experimental assays used. For compounds derived from this compound, this involves ensuring the reproducibility of results, confirming findings with multiple assay types, and employing robust statistical methods.
Reproducibility and Standardization of Experimental Conditions
Ensuring the reproducibility of test results is fundamental to assay validation. This is achieved by assessing the precision and ruggedness of the analytical methods. Precision is the degree of agreement among individual test results when a method is applied repeatedly to a homogenous sample. nih.gov Ruggedness refers to the reproducibility of results under varied conditions, such as by different analysts, on different days, or with different instruments. nih.gov
For pyrimidine derivatives, validation studies often involve preparing multiple sample preparations and performing replicate observations. nih.gov The relative standard deviation of the assay results is calculated, with a value of less than 1.5% often indicating good precision. nih.gov In antimicrobial testing, standardized methods like the disk-diffusion assay are commonly used to ensure that results are comparable across different laboratories. researchgate.netresearchgate.net
| Validation Parameter | Description | Example Metric | Reference |
|---|---|---|---|
| Precision | Agreement among repeated measurements of the same sample. | Relative Standard Deviation (%RSD) < 1.5% | nih.gov |
| Accuracy | Closeness of test results to the true value. | Percentage recovery (e.g., 98.97% to 99.83%) | nih.gov |
| Ruggedness | Reproducibility across different analysts, instruments, and days. | Consistent assay percentages across variables. | nih.gov |
| Linearity | Ability to elicit test results directly proportional to analyte concentration. | Linear range (e.g., 50 to 150 μg/ml) | nih.gov |
Application of Orthogonal Assays for Confirmation
To ensure that an observed biological effect is genuine and not an artifact of a particular experimental system, researchers employ orthogonal assays. These are distinct, independent methods that measure the same endpoint through different mechanisms or principles. For example, when evaluating the antioxidant potential of novel pyrimidine derivatives, researchers have used multiple methodologies, such as DPPH free radical scavenging, reducing power assays, and hydrogen peroxide scavenging assays, to confirm the activity. ijpsonline.com The use of different assays provides a more comprehensive and reliable assessment of a compound's properties. Another application of orthogonal principles is in chromatography, where dual-reagent strategies with different retention profiles can be used to separate target analytes from interfering matrix components, thereby confirming the identity and quantity of a substance. mdpi.com
Applications in Chemical Research and Development
Utilization as a Synthetic Intermediate for Complex Molecules
2-Chloropyrimidine-4,6-diamine serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. nih.govmdpi.com The presence of the chlorine atom at the 2-position and amino groups at the 4- and 6-positions provides multiple reactive sites for further chemical modifications. The chlorine atom can be readily displaced by various nucleophiles, while the amino groups can undergo a range of reactions, including acylation, alkylation, and condensation.
One of the most notable applications of this compound is as a key intermediate in the synthesis of Minoxidil, a widely used pharmaceutical for the treatment of hair loss. patsnap.comlgcstandards.compatsnap.com Beyond this, its utility extends to the creation of a diverse range of pyrimidine-based compounds with potential biological activities. lookchem.com For instance, it is employed as a starting material for the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine (B1678525) derivatives through multi-step reaction sequences that can include nucleophilic substitution, iodination, and Suzuki reactions. mdpi.com
The reactivity of this compound allows it to be a foundational component in the synthesis of novel molecules. Researchers have utilized it in reactions with various amines and other nucleophiles to create derivatives with potential applications in medicinal chemistry. researchgate.netnih.gov For example, it has been used to synthesize a series of 2-amino-4-chloro-pyrimidine derivatives through microwave-assisted synthesis. nih.gov These synthetic pathways often involve nucleophilic substitution reactions where the chlorine atom is replaced by different functional groups, leading to a wide variety of substituted pyrimidine structures. researchgate.net
The following table summarizes selected synthetic applications of this compound, highlighting its role as a precursor to more complex chemical entities.
| Precursor Compound | Reaction Type | Resulting Compound Class | Reference |
| This compound | Nucleophilic Substitution | Minoxidil Intermediate | patsnap.comlgcstandards.com |
| This compound | Multi-step Synthesis | 2,4-diamino-5-aryl-6-substituted pyrimidines | mdpi.com |
| This compound | Nucleophilic Substitution | Substituted Guanidinopyrimidines | lookchem.com |
| This compound | Microwave-assisted Synthesis | 2-amino-4-chloro-pyrimidine derivatives | nih.gov |
Role as a Building Block in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen large numbers of different but structurally related molecules, known as a library. The goal is to identify compounds with desired biological or material properties. The structural features of this compound make it an excellent building block for the creation of such combinatorial libraries.
Pyrimidine derivatives are considered ideal scaffolds for generating libraries of drug-like molecules due to their prevalence in natural products and approved drugs. nih.gov The presence of multiple reaction sites on the this compound molecule allows for the systematic introduction of a wide variety of substituents. By reacting the pyrimidine core with a diverse set of building blocks, a vast library of unique compounds can be generated.
For example, a related compound, 2,4,6-trichloropyrimidine, is used as a starting scaffold for DNA-encoded libraries (DELs). nih.gov This is achieved through the sequential displacement of the chlorine atoms with different amines or other nucleophiles. nih.gov Similarly, the reactive chlorine atom and the two amino groups on this compound provide the necessary handles to attach a variety of chemical moieties. This allows for the creation of a focused library of compounds around the diaminopyrimidine core, which can then be screened for biological activity against various therapeutic targets. The ability to generate a large number of analogs from a single, readily available starting material is a cornerstone of combinatorial chemistry. nih.gov
The general strategy for using a pyrimidine scaffold in a combinatorial library synthesis is outlined in the table below.
| Step | Description | Purpose |
| 1. Scaffolding | Selection of a core molecule with multiple reactive sites, such as a functionalized pyrimidine. | To provide a common structural framework for the library. |
| 2. Diversification | Reaction of the scaffold with a collection of diverse building blocks at its various reactive sites. | To generate a large number of structurally related but distinct compounds. |
| 3. Screening | Testing the library of compounds for a specific biological activity or property. | To identify "hit" compounds with the desired characteristics. |
Development as Reagents for Analytical Detection
In the field of analytical chemistry, this compound has found application as a reference material or a standard. lookchem.com Certified Reference Materials (CRMs) are crucial for validating analytical methods, calibrating instruments, and ensuring the quality and comparability of measurement results. The availability of this compound as a certified reference material indicates its utility in analytical laboratories for these purposes. accustandard.com
As a reference standard, it can be used in qualitative and quantitative analyses to identify and quantify the substance in various samples. For instance, it could be used as an internal standard in chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to improve the precision of quantitative measurements. An internal standard is a known amount of a compound, different from the analyte, that is added to the unknown sample to correct for variations in the analytical procedure.
While there is limited evidence of its use as a primary detection reagent—such as a chromogenic or fluorogenic probe that changes color or emits light in the presence of a specific analyte—its role as a well-characterized standard is a significant contribution to analytical science. lookchem.comaccustandard.com The purity and stability of the compound as a reference material are essential for achieving accurate and reliable analytical data.
Challenges and Future Directions in Research
Addressing Synthetic Efficiency and Yield Optimization
A primary challenge in the production of 2-chloropyrimidine-4,6-diamine and its derivatives is achieving high synthetic efficiency and optimizing yields. Historical synthetic routes have often been plagued by low yields and complex operational steps. For instance, the chlorination of 2,4-diamino-6-hydroxypyrimidine (B22253) using phosphorus oxychloride (POCl3) is a key step, but older methods reported yields as low as 70%. nih.gov
Recent advancements have focused on refining these processes. Optimized methods, such as adjusting reaction conditions and quenching procedures, have improved yields to over 80%. nih.govgoogle.com One patented approach involves reacting 2,4-diamino-6-hydroxypyrimidine with POCl3 and then carefully quenching the reaction with ice water followed by hydrolysis at elevated temperatures, resulting in an 85% yield of the pure product without requiring chromatography. nih.gov Another optimized method aims to reduce operational difficulty and enhance safety, particularly during the quenching of phosphorus oxychloride, to make the process suitable for large-scale industrial production. google.com Further research is directed at developing even more economical and streamlined syntheses, potentially through novel catalytic systems or flow chemistry approaches, to minimize waste and maximize output. patsnap.com
Overcoming Purification Difficulties in Complex Reaction Mixtures
The purification of chloropyrimidines from complex reaction mixtures presents a significant hurdle. Traditional methods such as distillation, crystallization, and chromatography are employed, but their effectiveness can be limited by the nature of the reaction products. google.com A major issue in syntheses involving phosphorus oxychloride is the formation of phosphate (B84403) byproducts that can co-precipitate with the desired product, making separation exceedingly difficult. google.com
Strategies to overcome these difficulties include selective dissolution and extraction. One effective technique involves adding a solvent that dissolves the chloropyrimidine product but not the amine hydrochloride byproducts, allowing for separation through simple filtration or centrifugation. google.com Post-reaction workups often involve neutralizing the mixture and extracting the product with a suitable organic solvent like ethyl acetate. nih.govgoogle.com However, the efficiency of extraction can be low, necessitating large solvent volumes. google.com Future research will likely focus on developing more selective purification techniques, such as advanced chromatographic methods or the use of scavengers to selectively remove impurities and simplify the isolation process.
Strategies for Mitigating Byproduct Formation
Minimizing the formation of unwanted byproducts is crucial for improving yield and simplifying purification. In the synthesis of pyrimidine (B1678525) derivatives, side reactions can be prevalent if reaction conditions are not precisely controlled. For example, during Pd-catalyzed amination reactions to create derivatives, the formation of side products is a common observation. nih.gov Tautomeric equilibria in aminopyrimidines can also lead to undesired N,N-diaryl derivatives as byproducts. nih.gov
Controlling pH is a critical factor in preventing certain side reactions. For instance, in hydrolysis steps, maintaining a pH above 2 is advised to prevent the pyrimidine ring from undergoing protonation and subsequent attack by water, which generates undesired hydroxypyrimidine by-products. google.com Future work will continue to investigate reaction mechanisms to better understand how byproducts are formed. This knowledge will enable the rational design of reaction conditions, including the choice of catalysts, solvents, and temperature, to suppress side reactions and enhance the selectivity for the desired product.
Development of Novel Derivatives with Enhanced Therapeutic Profiles
The this compound scaffold is a versatile starting point for developing novel therapeutic agents. A significant area of research is the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding these efforts, helping to identify which modifications to the core structure lead to enhanced biological activity. rsc.org
Researchers have successfully developed a wide array of derivatives with potential applications against various diseases:
Anticancer Agents: Novel 2,4-diaminopyrimidine (B92962) derivatives have been designed as potent antitumor agents, with some showing excellent potency against lung, colon, prostate, and breast cancer cell lines. rsc.org Others have been developed as selective inhibitors of specific kinases involved in cancer progression, such as FMS-like Tyrosine Kinase 3 (FLT3) for acute myeloid leukemia and phosphoinositide 3-kinases (PI3Ks) for various human cancers. researchgate.netnih.govresearchgate.net
Anti-glioblastoma Agents: Pyrimidine-4,6-diamine derivatives have been rationally designed to target OLIG2, a key transcription factor in glioblastoma, demonstrating potent anti-proliferative activity. nih.gov
Anti-tubercular and Antimicrobial Agents: The pyrimidine core is being used to develop new compounds with activity against tuberculosis and various bacterial and fungal strains. nih.govresearchgate.net
Future efforts will focus on expanding this chemical diversity, exploring new substitution patterns and functional groups to fine-tune the therapeutic properties of these molecules and address issues like drug resistance.
Exploration of New Biological Targets and Mechanisms of Action
A key direction for future research is the identification of new biological targets for pyrimidine-4,6-diamine derivatives and the elucidation of their mechanisms of action. Understanding how these compounds interact with cellular machinery is essential for developing targeted therapies with higher efficacy and fewer side effects.
Recent studies have identified several promising targets:
Kinase Inhibition: Many pyrimidine derivatives function as kinase inhibitors. Targets include FLT3, PI3K/mTOR, and EGFR, which are critical in cancer cell signaling pathways. researchgate.netnih.govresearchgate.netresearchgate.neteurekaselect.combenthamdirect.comacs.org
Transcription Factor Inhibition: A novel approach targets transcription factors like OLIG2, which are essential for the survival and proliferation of certain cancer cells, such as in glioblastoma. nih.gov The mechanism involves the direct, dose-dependent downregulation of the target protein. nih.gov
Enzyme Inhibition: Dihydrofolate reductase (DHFR) and dihydroorotate (B8406146) dehydrogenase (DHODH) are other important enzyme targets. nih.govnih.govpnas.orgresearchgate.net Inhibition of DHODH, for example, disrupts the de novo pyrimidine biosynthesis pathway, which is essential for creating DNA and RNA. pnas.orgresearchgate.netcreative-proteomics.com
Future research will utilize techniques like proteomics and chemogenomics to uncover novel protein interactions and biological pathways affected by these compounds. This will not only reveal new therapeutic opportunities but also provide a deeper understanding of the underlying biology of various diseases.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is accelerating the discovery and optimization of novel pyrimidine derivatives. In silico methods are becoming indispensable for rational drug design, allowing researchers to predict molecular properties and guide synthetic efforts more efficiently. nano-ntp.com
Key integrated methodologies include:
Molecular Modeling: Techniques like molecular docking are used to predict how different derivatives will bind to their biological targets, such as the ATP binding site of a kinase. researchgate.neteurekaselect.combenthamdirect.com This helps in prioritizing which compounds to synthesize and test, saving time and resources. nih.govresearchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations are employed to study the molecular structure, electronic properties, and reactivity of pyrimidine derivatives, providing insights that complement experimental data from techniques like NMR and FT-IR spectroscopy. researchgate.netresearchgate.netacs.org
Pharmacokinetic Prediction: In silico ADME (absorption, distribution, metabolism, and excretion) and toxicity prediction tools are used to evaluate the drug-likeness of newly designed compounds early in the discovery process. biotech-asia.orgnih.gov
The future of research in this field will see an even deeper integration of these methods. The use of artificial intelligence and machine learning to analyze large datasets from both computational simulations and high-throughput experimental screening will likely play a crucial role in identifying the next generation of pyrimidine-based therapeutics.
Conclusion
Summary of Current Research Landscape
The current research landscape for 2-Chloropyrimidine-4,6-diamine, also known as 6-Chloropyrimidine-2,4-diamine, is dominated by its application as a versatile intermediate in synthetic organic and medicinal chemistry. guidechem.comottokemi.com The compound is a crucial building block for the synthesis of a wide array of heterocyclic compounds due to the reactivity of its chloro and amino groups. guidechem.comsarchemlabs.com
A significant portion of contemporary research focuses on leveraging this compound as a scaffold for developing novel therapeutic agents. guidechem.com Studies have demonstrated its role as a precursor in the synthesis of compounds with significant biological activities. For instance, its derivatives are being actively investigated as potential treatments for glioblastoma, a highly aggressive brain tumor. nih.gov Research has led to the design and synthesis of pyrimidine-4,6-diamine derivatives that act as potent and selective OLIG2 inhibitors, a key transcription factor in glioblastoma progression. nih.gov One such derivative, identified as B01, has shown strong anti-proliferative activity in cancer cell lines and synergistic anti-tumor effects when combined with existing chemotherapeutics like temozolomide. nih.gov
Furthermore, the 2,4-diaminopyrimidine (B92962) core is central to the development of anti-tubercular agents. mdpi.com Researchers are designing and synthesizing derivatives that function as inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR). mdpi.com The synthetic strategy often involves an initial chlorination of 2,4-diamino-6-hydroxypyrimidine (B22253) to yield the 2-chloro- derivative, followed by further modifications. mdpi.com
The reactivity of the chlorine atom at the 2-position makes it a prime site for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the introduction of various functional groups and the construction of more complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are also employed to synthesize new derivatives by forming carbon-carbon bonds, further expanding the molecular diversity achievable from this starting material. researchgate.netresearchgate.netresearchgate.net Current investigations also explore its use in amination reactions with various amines to produce N,N'-bis(6-chloropyrimidin-4-yl) derivatives and other substituted compounds, some of which are being studied for their potential as cholinesterase inhibitors. researchgate.netacs.org
Beyond pharmaceuticals, there is emerging interest in its application for environmental remediation. Studies have pointed to its potential role in the degradation of s-triazine compounds like atrazine and simazine, which are persistent environmental pollutants. chemicalbook.com
Outlook for Future Academic and Industrial Research on this compound and its Derivatives
The future of research on this compound and its derivatives appears robust, with promising avenues in both academic and industrial sectors. The compound's established role as a key synthetic intermediate will continue to drive its demand and exploration.
In Medicinal Chemistry:
Drug Discovery: The primary focus will likely remain in drug discovery and development. The success in identifying potent inhibitors for targets like OLIG2 in glioblastoma and mt-DHFR in tuberculosis will spur further research into other therapeutic areas. nih.govmdpi.com The pyrimidine-diamine scaffold is a "privileged structure" in medicinal chemistry and will be further exploited to design inhibitors for a range of kinases, proteases, and other enzymes implicated in cancer, infectious diseases, and inflammatory disorders. mdpi.com
Structure-Activity Relationship (SAR) Studies: Future work will involve extensive SAR studies to optimize the potency, selectivity, and pharmacokinetic profiles of lead compounds derived from this compound. This will involve the synthesis of large libraries of analogues with diverse substitutions.
Multitarget Ligands: There is a growing trend in designing single molecules that can modulate multiple biological targets. The versatile chemistry of this compound makes it an ideal starting point for creating such multitarget agents, potentially offering improved efficacy for complex diseases like cancer and neurodegenerative disorders. acs.org
In Synthetic Methodology:
Green Chemistry: Industrially, a major focus will be on developing more efficient, cost-effective, and environmentally friendly synthesis methods. patsnap.com Current methods often utilize harsh reagents like phosphorus oxychloride (POCl3). mdpi.comgoogle.com Future research will likely target the development of greener chlorination procedures or alternative catalytic methods that avoid stoichiometric, hazardous reagents.
Catalysis: The exploration of novel catalytic systems for the functionalization of this compound will continue. This includes advancing palladium-catalyzed cross-coupling reactions and exploring other transition-metal-catalyzed processes to enable more complex and regioselective modifications of the pyrimidine (B1678525) ring. researchgate.netnih.gov
In Materials Science and Agrochemicals:
Functional Materials: While less explored, the pyrimidine core's electronic properties and ability to form hydrogen bonds suggest potential applications in materials science. Future academic research might investigate its derivatives for use in organic electronics, polymers, or as ligands for metal-organic frameworks (MOFs).
Agrochemicals: Its utility as an intermediate in agrochemical synthesis is an area ripe for industrial research and development. guidechem.com New derivatives could be synthesized and screened for novel herbicidal, fungicidal, or insecticidal properties.
Q & A
Q. What are the standard synthetic routes for 2-chloropyrimidine-4,6-diamine, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates can be deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and extraction to isolate the final product . Intermediates are characterized via nuclear magnetic resonance (NMR) (¹H and ¹³C) and mass spectrometry (MS) to confirm molecular weight and structural integrity. Specific spectral peaks (e.g., aromatic protons in pyrimidine rings) and fragmentation patterns in MS are critical for validation .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : Identifies proton environments and carbon frameworks. For example, aromatic protons in pyrimidine rings appear as distinct singlet or doublet peaks in the δ 7.0–8.5 ppm range .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by GC) and detects impurities .
Q. How should researchers handle safety and stability concerns during experimental procedures?
- Safety Protocols : Use protective gloves, eye protection, and fume hoods. Avoid skin contact; wash immediately with soap and water if exposed .
- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can substituent modifications at the 4,6-diamine positions influence pharmacological activity?
Structural analogs with aryl or alkyl substituents (e.g., chlorobenzyl, trifluoromethylbenzyl) have been synthesized to enhance target binding. For example:
Q. What computational methods are used to study reaction mechanisms or molecular interactions?
- Density Functional Theory (DFT) : Optimizes geometries of reactants, transition states, and products using software like Gaussian16. Solvent effects are modeled via continuum solvation .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time to identify stable binding conformations .
Q. How can researchers resolve contradictions in spectroscopic or activity data?
- Cross-Validation : Compare NMR/MS data with literature or reference standards (e.g., certified internal standards like 2,6-diamino-4-chloropyrimidine) .
- Dose-Response Studies : Repeat assays under varied conditions (pH, temperature) to confirm activity trends .
- X-ray Crystallography : Resolves ambiguous structural assignments by providing definitive bond lengths and angles .
Q. What strategies improve yield in multi-step syntheses of this compound derivatives?
- Optimized Reaction Conditions : Use catalysts (e.g., Pd for cross-coupling) or microwave-assisted synthesis to reduce reaction time .
- Protection-Deprotection Strategies : Protect amine groups with tert-butyloxycarbonyl (Boc) to prevent side reactions .
Methodological Tables
Q. Table 1. Example Yields and Characterization Data for Derivatives
| Derivative (Example) | Yield (%) | Melting Point (°C) | Key NMR Peaks (δ, ppm) | Reference |
|---|---|---|---|---|
| N⁴-(4-Chlorobenzyl) analog | 95 | 159–161 | 7.35 (d, J=8.5 Hz, 2H) | |
| N⁶-Trifluoromethyl analog | 89 | 84–86 | 8.10 (s, 1H, pyrimidine) |
Q. Table 2. Computational Parameters for Reaction Modeling
| Software | Solvent Model | Basis Set | Application Example | Reference |
|---|---|---|---|---|
| Gaussian16 | SMD (Water) | B3LYP/6-31G* | Transition state optimization | |
| AutoDock Vina | N/A | N/A | Ligand-receptor docking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
